4-(Bromomethyl)-2,6-dimethylheptane
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Overview
Description
4-(Bromomethyl)-2,6-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain with two methyl groups at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dimethylheptane typically involves the bromination of 2,6-dimethylheptane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of light or a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The raw material, 2,6-dimethylheptane, is mixed with N-bromosuccinimide and a suitable solvent. The mixture is then passed through a pipeline reactor under controlled temperature and illumination to achieve the desired bromination .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2,6-dimethylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation: Products include alcohols or carboxylic acids.
Reduction: The major product is 2,6-dimethylheptane.
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethylheptane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state .
Comparison with Similar Compounds
4-(Chloromethyl)-2,6-dimethylheptane: Similar in structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2,6-dimethylheptane: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
2,6-Dimethylheptane: Lacks the halomethyl group, making it less reactive in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2,6-dimethylheptane is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns not observed in its chloro or iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H21Br |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |
InChI Key |
PKXFZYIMHJSHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)CBr |
Origin of Product |
United States |
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